Triethyl 2-phosphonobutyrate

Catalog No.
S1512546
CAS No.
17145-91-4
M.F
C10H21O5P
M. Wt
252.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 2-phosphonobutyrate

CAS Number

17145-91-4

Product Name

Triethyl 2-phosphonobutyrate

IUPAC Name

ethyl 2-diethoxyphosphorylbutanoate

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3

InChI Key

GYUCVQSNZFRDRL-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC

Canonical SMILES

CCC(C(=O)OCC)P(=O)(OCC)OCC

Molecular Structure Analysis

TEPB's structure features a central carbon chain with a phosphonate group (P(O)(OR)2) attached at the second carbon (C2) and an ethyl ester (CH3CH2O-C=O) at the fourth carbon (C4). Three ethyl groups (CH3CH2-) are linked to the phosphate group (Figure 1).

Key features:

  • The phosphonate group is a bioisostere of a carboxylic acid, meaning it has similar size and shape but different electronic properties []. This allows TEPB to mimic the behavior of carboxylic acids in some reactions.
  • The ester group is a reactive site, susceptible to nucleophilic attack, which is crucial for further functionalization [].

Chemical Reactions Analysis

TEPB serves as a precursor for various organic molecules. Here are some notable reactions:

  • Hydrolysis: TEPB can be hydrolyzed to yield diethyl phosphoric acid and 2-butanol under acidic or basic conditions [].

Balanced equation (acidic hydrolysis):

C10H21O5P + H2O -> C2H5OH + (C2H5O)2HPO3 + C4H9OH (Eq. 1) []

  • C-C bond formation

    The reactive ester group allows for coupling reactions with various nucleophiles to form carbon-carbon bonds. For example, TEPB can react with Grignard reagents or organolithium compounds to form new carbon-carbon linkages [].

  • Modification of the phosphonate group

    The phosphonate group can be further functionalized through various reactions, such as alkylation or acylation, to introduce new functionalities into the molecule [].


Physical And Chemical Properties Analysis

  • Appearance: Clear colorless liquid [].
  • Melting point: Not readily available.
  • Boiling point: > 110 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and THF [].
  • Stability: Relatively stable under ambient conditions [].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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